molecular formula C23H13BrCl3NO3 B11714452 3-bromo-5-chloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide

3-bromo-5-chloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide

Cat. No.: B11714452
M. Wt: 537.6 g/mol
InChI Key: SYYJGFHVZLVAAR-UHFFFAOYSA-N
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Description

3-bromo-5-chloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide is a complex organic compound characterized by multiple halogen substitutions and a benzamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-chloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide typically involves multi-step organic reactions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for halogenation and coupling reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-chloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of ethers, thioethers, or other substituted aromatic compounds.

Scientific Research Applications

3-bromo-5-chloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Employed as a probe to study biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 3-bromo-5-chloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-5-chloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide is unique due to its specific combination of halogen substitutions and the presence of both naphthalene and benzamide moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

Molecular Formula

C23H13BrCl3NO3

Molecular Weight

537.6 g/mol

IUPAC Name

3-bromo-5-chloro-N-[5-chloro-2-(4-chloronaphthalen-1-yl)oxyphenyl]-2-hydroxybenzamide

InChI

InChI=1S/C23H13BrCl3NO3/c24-17-10-13(26)9-16(22(17)29)23(30)28-19-11-12(25)5-7-21(19)31-20-8-6-18(27)14-3-1-2-4-15(14)20/h1-11,29H,(H,28,30)

InChI Key

SYYJGFHVZLVAAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3)Cl)NC(=O)C4=C(C(=CC(=C4)Cl)Br)O

Origin of Product

United States

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